
(S)-3'-hydroxy Blebbistatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3’-Hydroxy Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. This compound has been developed to overcome some of the limitations of Blebbistatin, such as phototoxicity and low water solubility. (S)-3’-Hydroxy Blebbistatin retains the inhibitory properties of Blebbistatin while offering improved solubility and reduced phototoxicity, making it a superior research tool for studying myosin II function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3’-Hydroxy Blebbistatin involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the tricyclic core: This involves the cyclization of a suitable precursor to form the pyrroloquinoline core.
Introduction of the hydroxy group: This step involves the selective hydroxylation of the tricyclic core at the 3’ position.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods: While specific industrial production methods for (S)-3’-Hydroxy Blebbistatin are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring consistent product quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: (S)-3’-Hydroxy Blebbistatin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with potentially different biological activities.
Scientific Research Applications
(S)-3’-Hydroxy Blebbistatin has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the structure-activity relationships of myosin inhibitors.
Biology: The compound is employed in cell motility studies, as it inhibits myosin II activity, affecting cell movement and division.
Medicine: (S)-3’-Hydroxy Blebbistatin is used in research related to muscle contraction and relaxation, providing insights into potential therapeutic applications for muscle-related diseases.
Industry: The compound’s improved properties make it suitable for high-throughput screening assays in drug discovery.
Mechanism of Action
(S)-3’-Hydroxy Blebbistatin exerts its effects by inhibiting the ATPase activity of myosin II. It binds to myosin II in a manner that prevents the hydrolysis of ATP, thereby inhibiting the interaction between myosin and actin. This inhibition leads to a reduction in cell motility and muscle contraction. The compound’s improved solubility and reduced phototoxicity enhance its utility in various experimental settings.
Comparison with Similar Compounds
Blebbistatin: The parent compound, known for its myosin II inhibitory activity but limited by phototoxicity and low solubility.
Para-nitroblebbistatin: A photostable derivative of Blebbistatin with reduced cytotoxicity.
Para-aminoblebbistatin: Another photostable derivative that is neither cytotoxic nor fluorescent.
Uniqueness of (S)-3’-Hydroxy Blebbistatin: (S)-3’-Hydroxy Blebbistatin stands out due to its improved water solubility and reduced phototoxicity compared to Blebbistatin. These properties make it a more versatile and reliable tool for research applications, particularly in studies requiring prolonged exposure to light or aqueous environments.
Properties
IUPAC Name |
3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-20(17(18)19-15)12-3-2-4-13(21)10-12/h2-6,9-10,21,23H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXUBBKNTWQDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC(=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
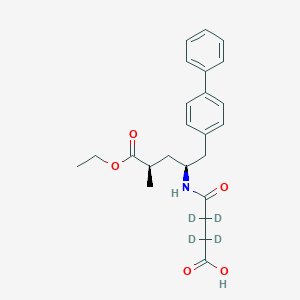

![N-[(2R)-1-[[(2R)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10788360.png)
![[(1S,2S,4R,5R)-9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B10788364.png)

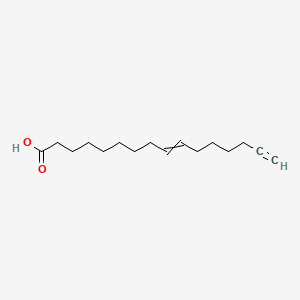
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788371.png)
![[(1R,2R,4S,7S,8S,11R,12R,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B10788382.png)
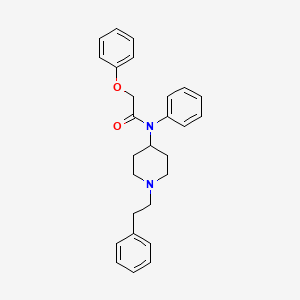
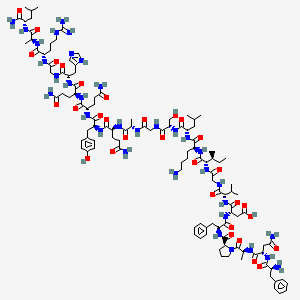
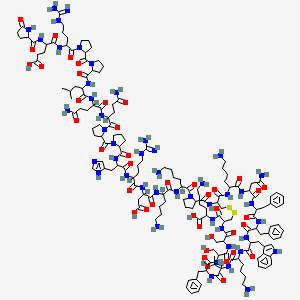
![(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B10788431.png)
![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B10788434.png)

